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molecular formula C9H7F3O3 B8300784 2-Hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid

2-Hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid

Cat. No. B8300784
M. Wt: 220.14 g/mol
InChI Key: JREREHOAJLJTHF-UHFFFAOYSA-N
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Patent
US07923573B2

Procedure details

After an aqueous solution (40 ml) of sodium chlorite (6.0 g, 66.3 mmol) and sodium dihydrogenphosphate monohydrate (6.0 g, 43.5 mmol) was added dropwise to a solution of 2-hydroxy-6-methyl-3-(trifluoromethyl)benzaldehyde (4.65 g, 22.8 mmol) obtained in Example (28-2) in a mixture of tert-butyl alcohol (90 ml), 1,4-dioxane (30 ml) and 2-methyl-2-butene (30 ml), the mixture was stirred at room temperature for 1 hour. After the reaction mixture was cooled with ice and a 5% aqueous sodium thiosulfate solution was added thereto, the mixture was poured into 0.5N hydrochloric acid and extracted with ethyl acetate (twice). The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was crystallized using ethyl acetate and n-hexane to give 2-hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid as a colorless compound (4.21 g, yield: 84%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
sodium dihydrogenphosphate monohydrate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl([O-])=O.[Na+].O.P([O-])(O)(O)=O.[Na+].[OH:12][C:13]1[C:20]([C:21]([F:24])([F:23])[F:22])=[CH:19][CH:18]=[C:17]([CH3:25])[C:14]=1[CH:15]=[O:16].CC(=CC)C.S([O-])([O-])(=[O:33])=S.[Na+].[Na+].Cl>C(O)(C)(C)C.O1CCOCC1>[OH:12][C:13]1[C:20]([C:21]([F:22])([F:23])[F:24])=[CH:19][CH:18]=[C:17]([CH3:25])[C:14]=1[C:15]([OH:33])=[O:16] |f:0.1,2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
sodium dihydrogenphosphate monohydrate
Quantity
6 g
Type
reactant
Smiles
O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
4.65 g
Type
reactant
Smiles
OC1=C(C=O)C(=CC=C1C(F)(F)F)C
Name
Quantity
30 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The organic layer was successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was crystallized

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C(=O)O)C(=CC=C1C(F)(F)F)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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